2-Amino-6-fluoro-7-chloro-1,3-benzothiazole

Vue d'ensemble

Description

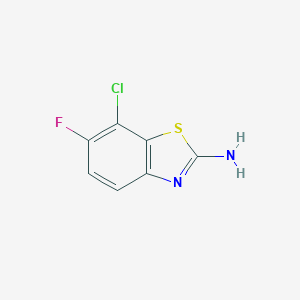

2-Amino-6-fluoro-7-chloro-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C7H4ClFN2S and its molecular weight is 202.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Amino-6-fluoro-7-chloro-1,3-benzothiazole (C7H4ClFN2S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anti-tumor, antimicrobial, and other pharmacological effects based on recent research findings.

The molecular structure of this compound features a benzothiazole ring system, which is known for its pharmacological versatility. The incorporation of fluorine and chlorine atoms enhances the compound's lipophilicity and metabolic stability, making it a suitable candidate for drug development .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In vitro studies assessed its ability to inhibit protein denaturation and inflammatory cytokine production. For instance, compounds derived from this scaffold were shown to significantly reduce the levels of IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) after treatment with the compound at various concentrations .

Table 1: Anti-inflammatory Activity Results

| Compound | Concentration (μM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| B7 | 1 | 35 | 40 |

| B7 | 2 | 50 | 55 |

| B7 | 4 | 70 | 75 |

Antitumor Activity

The compound has also been evaluated for its anti-cancer potential. A study focused on its effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through modulation of the AKT and ERK signaling pathways .

Table 2: Antitumor Activity Results

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| A431 | 10 | 60 |

| A549 | 12 | 65 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound exhibited moderate to good antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 3: Antimicrobial Activity Results

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Shaikh et al. synthesized acetamide-linked benzothiazole derivatives that showed enhanced anti-tubercular activity when compared to standard drugs like isoniazid. Their docking studies indicated strong binding affinities to target proteins associated with tuberculosis .

- Kamal et al. explored a series of benzothiazole derivatives that demonstrated dual anti-inflammatory and anticancer activities. One notable derivative significantly inhibited the proliferation of multiple cancer cell lines while reducing inflammatory cytokine levels .

Applications De Recherche Scientifique

Pharmaceutical Development

ABT and its derivatives are primarily explored for their therapeutic potential in the following areas:

1. Anti-inflammatory Activity:

Research indicates that ABT exhibits notable anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of inflammatory cytokines such as IL-6 and TNF-α in mouse macrophages.

Table 1: Anti-inflammatory Activity Results

| Compound | Concentration (μM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| B7 | 1 | 35 | 40 |

| B7 | 2 | 50 | 55 |

| B7 | 4 | 70 | 75 |

2. Antitumor Activity:

ABT has been evaluated for its anticancer potential against various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound significantly inhibited cell proliferation and induced apoptosis through modulation of critical signaling pathways.

Table 2: Antitumor Activity Results

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| A431 | 10 | 60 |

| A549 | 12 | 65 |

3. Antimicrobial Activity:

The antimicrobial efficacy of ABT has been assessed against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound demonstrated moderate to good antibacterial activity.

Table 3: Antimicrobial Activity Results

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of ABT:

Shaikh et al. synthesized acetamide-linked benzothiazole derivatives that exhibited enhanced anti-tubercular activity compared to standard drugs like isoniazid. Their docking studies indicated strong binding affinities to target proteins associated with tuberculosis.

Kamal et al. explored a series of benzothiazole derivatives demonstrating dual anti-inflammatory and anticancer activities. One notable derivative significantly inhibited the proliferation of multiple cancer cell lines while reducing inflammatory cytokine levels.

Propriétés

IUPAC Name |

7-chloro-6-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBFRRHGAUBCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(S2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284371 | |

| Record name | 2-Amino-7-chloro-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101337-93-3 | |

| Record name | 2-Amino-7-chloro-6-fluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101337-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-chloro-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of incorporating fluorine into the structure of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole?

A1: The inclusion of fluorine in drug design is a common strategy to enhance biological activity. In the case of this compound, the fluorine atom contributes to several desirable properties. Firstly, it can increase lipophilicity, potentially improving the molecule's ability to cross cell membranes and reach its target [, ]. Secondly, the presence of fluorine can influence metabolic stability, potentially increasing the compound's half-life in vivo []. These factors, combined with potential alterations in binding affinity and selectivity, make fluorine a valuable tool in optimizing the pharmacological profile of benzothiazole derivatives [, ].

Q2: What synthetic routes are commonly employed to synthesize this compound?

A2: A common synthetic approach starts with 3-chloro-4-fluoroaniline reacting with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid. This reaction yields this compound [, ]. This intermediate can then be further modified to create a library of compounds with diverse structures and biological activities [, ].

Q3: What are the potential applications of this compound derivatives in medicinal chemistry?

A3: Research suggests that derivatives of this compound exhibit promising antibacterial, antifungal, and anti-inflammatory activities [, ]. For instance, studies have shown significant activity against bacteria like Micrococcus leutus and Proteus vulgaris and the fungus Aspergillus flavus []. These findings highlight the potential of this compound derivatives as lead compounds for the development of new therapeutic agents against various infectious diseases and inflammatory conditions [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.